molecular formula C11H10N2O5S B11702976 N-(furan-2-ylmethyl)-4-nitrobenzenesulfonamide

N-(furan-2-ylmethyl)-4-nitrobenzenesulfonamide

Cat. No.: B11702976
M. Wt: 282.27 g/mol
InChI Key: ZVUFLKFUSZRKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-4-nitrobenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research. It features a furan-methyl group linked to a 4-nitrobenzenesulfonamide moiety. This structure is closely related to a class of heteroaromatic-based benzenesulfonamide derivatives that have been identified as potent inhibitors of the influenza A virus, particularly the highly pathogenic H5N1 strain . Systematic structure-activity relationship (SAR) studies have demonstrated that the sulfonamide functional group and the heteroaromatic core are critical for antiviral activity . Researchers value this compound and its analogues for exploring new mechanisms of action against viral targets, such as the M2 proton channel, especially in the face of rising resistance to existing drugs like amantadine . The compound is provided for research applications exclusively. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c14-13(15)9-3-5-11(6-4-9)19(16,17)12-8-10-2-1-7-18-10/h1-7,12H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUFLKFUSZRKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-4-nitrobenzenesulfonamide typically involves the reaction of furan-2-ylmethanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in N-(furan-2-ylmethyl)-4-nitrobenzenesulfonamide can undergo oxidation reactions, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: N-(furan-2-ylmethyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(furan-2-ylmethyl)-4-nitrobenzenesulfonamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the materials science field, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent on Sulfonamide Key Functional Groups Molecular Weight (g/mol)
This compound Furan-2-ylmethyl -NO₂, -SO₂NH- ~308.3 (calculated)
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide () Cyclopropylmethyl -NO₂, -SO₂NH- 296.3
N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide () Allyl, cyclopropylmethyl -NO₂, -SO₂NH- 336.4
N-Furan-2-ylmethyl-4-methylbenzenesulfonamide () Furan-2-ylmethyl -CH₃, -SO₂NH- 265.3
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide () Chlorophenyl, aminoethyl -Cl, -NO₂, -SO₂NH- 390.2

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound increases acidity at the sulfonamide NH compared to the methyl group in , affecting hydrogen-bonding interactions in biological systems or crystal packing .

Physicochemical Properties

Challenges and Limitations

  • Synthetic Complexity: Introducing the furan-2-ylmethyl group requires careful control of reaction conditions to avoid side reactions, as seen in the multi-step synthesis of diazepine derivatives ().
  • Solubility Issues: The nitro group may reduce aqueous solubility compared to methyl or allyl analogs, necessitating formulation optimization for biological applications.

Biological Activity

N-(furan-2-ylmethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a sulfonamide group, and a nitro substituent. Its molecular formula is C11H10N4O4SC_{11}H_{10}N_{4}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural characteristics contribute to its solubility and biological activity.

Feature Description
Furan Ring Provides aromatic properties and enhances reactivity
Sulfonamide Group Mimics natural substrates; potential enzyme inhibitor
Nitro Group Associated with antibacterial properties

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Target Proteins : The compound may inhibit various protein kinases, which are crucial in cell signaling pathways. In particular, it has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is significant in cancer biology.
  • Biochemical Pathways : By inhibiting EGFR, the compound can disrupt pathways related to cell growth and differentiation, potentially leading to reduced tumor proliferation.
  • Pharmacokinetics : Similar compounds are metabolized by cytochrome P450 enzymes, suggesting that this compound may also undergo similar metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The presence of the nitro group is known to enhance antibacterial properties by generating reactive intermediates that can disrupt bacterial cell functions.

Antitumor Activity

The compound has been evaluated for its antitumor potential due to its ability to inhibit EGFR. Studies have shown that it can decrease cell viability in various cancer cell lines, suggesting its use as a potential therapeutic agent in oncology .

Case Studies

  • Antimicrobial Evaluation : A study tested the compound against several bacterial strains and demonstrated effective inhibition of growth, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in significant apoptosis and reduced proliferation rates. The mechanism was linked to EGFR inhibition and subsequent downstream signaling disruption .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Focus Findings Reference
Antimicrobial ActivityEffective against Gram-positive bacteria
Antitumor EffectsInduces apoptosis in cancer cell lines
Mechanism of ActionInhibits EGFR signaling pathways

Q & A

Q. Table 1: Key Reaction Conditions for Sulfonamide Synthesis

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (initial step)Prevents side reactions
SolventDMFMaximizes solubility
Reaction Time12–24 hrs>90% conversion
Purification MethodSilica gel chromatography (EtOAc/Hexane)Purity >95%
Data compiled from

Q. Table 2: Spectroscopic Signatures

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Furan (C-H)6.2–7.4 (multiplet)110–145
Sulfonamide (NH)7.8–8.2 (broad)-
Nitro (NO₂)-148–152
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.